molecular formula C18H16N6O B12256728 N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B12256728
M. Wt: 332.4 g/mol
InChI Key: BPRHNYWEZNJZGX-UHFFFAOYSA-N
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Description

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that features a unique structure combining benzodiazole, cyclopropyl, and imidazopyridazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

InChI

InChI=1S/C18H16N6O/c25-18(19-9-16-20-12-3-1-2-4-13(12)21-16)14-7-8-17-22-15(11-5-6-11)10-24(17)23-14/h1-4,7-8,10-11H,5-6,9H2,(H,19,25)(H,20,21)

InChI Key

BPRHNYWEZNJZGX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzodiazole Intermediate: The initial step involves the synthesis of the benzodiazole intermediate through the reaction of o-phenylenediamine with formic acid under reflux conditions.

    Cyclopropylation: The benzodiazole intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Imidazopyridazine Formation: The cyclopropylated benzodiazole is then reacted with 2-chloropyridazine in the presence of a palladium catalyst to form the imidazopyridazine core.

    Carboxamide Formation: Finally, the imidazopyridazine derivative is converted to the carboxamide by reacting with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole and imidazopyridazine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique properties and applications.

Scientific Research Applications

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors, altering their signaling pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
  • 2-(Chloromethyl)-6-methyl-1H-1,3-benzodiazole

Uniqueness

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide stands out due to its unique combination of benzodiazole, cyclopropyl, and imidazopyridazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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